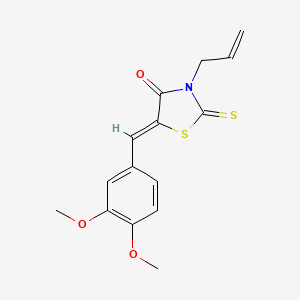
5-amino-1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino, carbamoyl, and methoxy groups, makes it a valuable candidate for research in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the amino and carbamoyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate the activity of the target molecules. These interactions can lead to changes in the biological activity of the target, making the compound useful for therapeutic or diagnostic purposes.
Comparison with Similar Compounds
Compared to other similar compounds, 5-AMINO-1-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-Amino-1,2,3-triazole derivatives: Known for their stability and versatility in chemical reactions.
Carbamoyl-substituted triazoles: Used in medicinal chemistry for their potential therapeutic properties.
Fluorophenyl-substituted triazoles: Investigated for their biological activity and potential as pharmaceutical agents.
This compound’s unique structure and functional groups make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H25FN6O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-amino-1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H25FN6O4/c1-32-17-8-5-14(11-18(17)33-2)9-10-25-19(30)13-29-21(24)20(27-28-29)22(31)26-12-15-3-6-16(23)7-4-15/h3-8,11H,9-10,12-13,24H2,1-2H3,(H,25,30)(H,26,31) |
InChI Key |
NSNAOWTXJYAXGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11431037.png)

![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431047.png)
![1-(2-fluorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11431056.png)
![5-(4-fluorophenyl)-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11431057.png)
![6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431058.png)
![8-(3-bromophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431064.png)
![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B11431067.png)
![1-(3,4-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11431081.png)
![N-(4-fluorobenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11431082.png)
![Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11431084.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11431088.png)
![5-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11431094.png)

